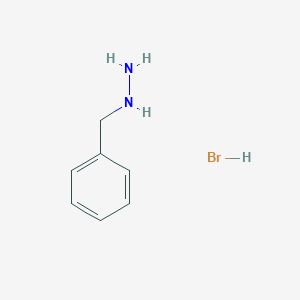![molecular formula C20H14FN7 B13075676 N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-29-1](/img/structure/B13075676.png)
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that features a unique combination of triazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to form the triazole ring . The pyridine ring can be synthesized through a Pd-catalyzed intramolecular C-H functionalization reaction . The final step involves coupling the triazole and pyridine intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is both economic and potentially viable for commercial applications.
化学反応の分析
Types of Reactions
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions often involve the use of microwave irradiation, Pd-catalysis, and recyclable reaction media such as polyethylene glycol .
Major Products
The major products formed from these reactions include various substituted triazoles and pyridines, which can be further functionalized for specific applications.
科学的研究の応用
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, leading to apoptosis in cancer cells . The triazole and pyridine rings play a crucial role in binding to these molecular targets, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triazole and pyridine derivatives such as:
Uniqueness
What sets N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine apart is its unique combination of triazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
1202619-29-1 |
|---|---|
分子式 |
C20H14FN7 |
分子量 |
371.4 g/mol |
IUPAC名 |
8-(3-fluorophenyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C20H14FN7/c21-15-4-1-3-14(11-15)17-5-2-10-28-19(17)25-20(27-28)24-16-8-6-13(7-9-16)18-22-12-23-26-18/h1-12H,(H,24,27)(H,22,23,26) |
InChIキー |
QHYAVQXSXJQSGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC=C(C=C4)C5=NC=NN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
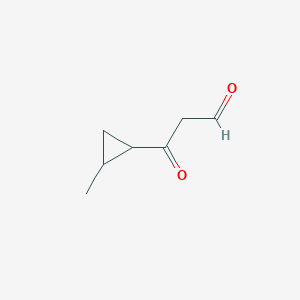





![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
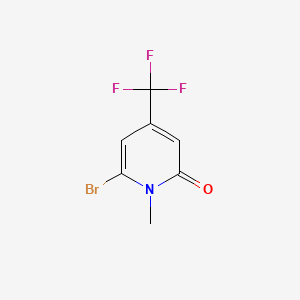
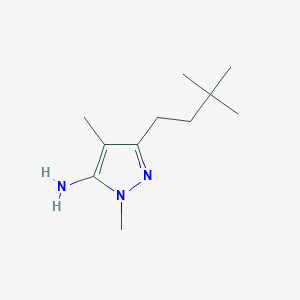
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
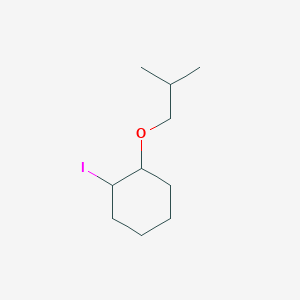
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
